molecular formula C14H11NO3S B3964612 ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate

ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate

Cat. No.: B3964612
M. Wt: 273.31 g/mol
InChI Key: FRSFYFPDIIKRQG-UHFFFAOYSA-N
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Description

Ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate typically involves a multi-step process. One common method is the triethylamine-promoted cycloaddition reaction of N-phenacyl and N-alkoxycarbonylmethylbenzothiazolium bromides with aromatic aldehydes and malononitrile (ethyl cyanoacetate, pivaloylacetonitrile) in ethanol. This reaction affords functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles in good yields and various diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different benzothiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents such as sodium borohydride. Reaction conditions typically involve solvents like ethanol and controlled temperatures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various benzothiazole derivatives and benzo[d]pyrrolo[2,1-b]thiazoles, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups and its potential for diverse chemical transformations and biological activities.

Properties

IUPAC Name

ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-2-18-14(17)11-7-9(8-16)13-15(11)10-5-3-4-6-12(10)19-13/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSFYFPDIIKRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2N1C3=CC=CC=C3S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate
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ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate
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ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate
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ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate
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ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate
Reactant of Route 6
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ethyl 3-formylbenzo[d]pyrrolo[2,1-b]thiazole-1-carboxylate

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